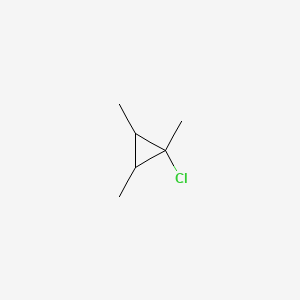
1-Chloro-1,2,3-trimethylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1,2,3-trimethylcyclopropane is an organic compound with the molecular formula C6H11Cl. It is a chlorinated cyclopropane derivative, characterized by a three-membered ring structure with one chlorine atom and three methyl groups attached to the ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-1,2,3-trimethylcyclopropane can be synthesized through several methods, including:
Halogenation of Cyclopropane Derivatives: One common method involves the halogenation of trimethylcyclopropane using chlorine gas in the presence of a suitable catalyst, such as ferric chloride (FeCl3).
Substitution Reactions: Another approach is the substitution reaction of 1,2,3-trimethylcyclopropane with a chlorinating agent like thionyl chloride (SOCl2) under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation reactions, where precise control of temperature, pressure, and reaction time is crucial to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality.
Chemical Reactions Analysis
1-Chloro-1,2,3-trimethylcyclopropane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form chloroformates or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of 1,2,3-trimethylcyclopropane or other reduced forms.
Substitution: Substitution reactions with nucleophiles can result in the replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Substitution: Nucleophiles like hydroxide (OH-) or alkoxides (RO-) are used, often in polar aprotic solvents.
Major Products Formed:
Oxidation: Chloroformates, ketones, and carboxylic acids.
Reduction: 1,2,3-trimethylcyclopropane and other reduced derivatives.
Substitution: Alcohols, ethers, and other substituted cyclopropanes.
Scientific Research Applications
1-Chloro-1,2,3-trimethylcyclopropane has several applications in scientific research, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-chloro-1,2,3-trimethylcyclopropane exerts its effects depends on the specific reaction or application. For example, in oxidation reactions, the compound undergoes electrophilic attack by the oxidizing agent, leading to the formation of intermediate species that further react to produce the final products. The molecular targets and pathways involved vary based on the context of the reaction or application.
Comparison with Similar Compounds
1-Chloro-1,2,3-trimethylcyclopropane is compared with other similar compounds, such as:
1-Chloro-2,2,3-trimethylcyclopropane: This compound differs in the position of the chlorine atom, leading to different reactivity and properties.
1-Chloro-1,1,2-trimethylcyclopropane: Another positional isomer with distinct chemical behavior.
1-Chloro-1,2,2-trimethylcyclopropane: Similar to the above, with variations in the placement of substituents.
These compounds share the cyclopropane ring structure but differ in the arrangement of substituents, resulting in unique chemical properties and reactivity profiles.
Properties
CAS No. |
61177-20-6 |
|---|---|
Molecular Formula |
C6H11Cl |
Molecular Weight |
118.60 g/mol |
IUPAC Name |
1-chloro-1,2,3-trimethylcyclopropane |
InChI |
InChI=1S/C6H11Cl/c1-4-5(2)6(4,3)7/h4-5H,1-3H3 |
InChI Key |
OHRACCIKGNBPNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C1(C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 5-amino-1H-benzo[DE]isoquinoline-2(3H)-carboxylate](/img/structure/B15348773.png)
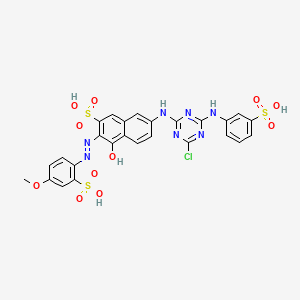
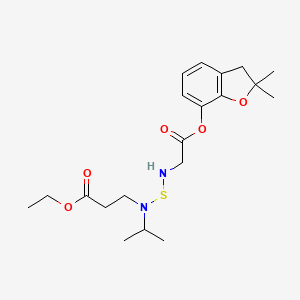


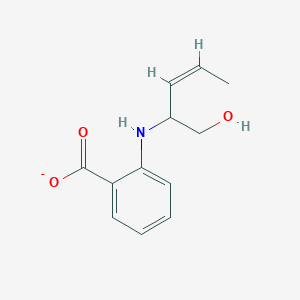

![Pyrazino[2,3-B]pyrazine, decahydro-2,4A,8A-trimethyl-, (4AR,8AS)-rel-(9CI)](/img/structure/B15348840.png)
![[(2R,4aR)-4a-methyl-3,4,5,6,7,8-hexahydro-2H-naphthalen-2-yl] acetate](/img/structure/B15348850.png)

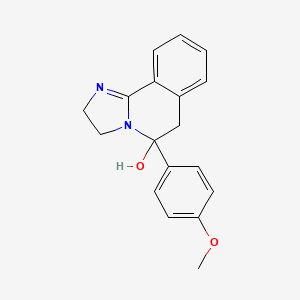
![3-(1-benzofuran-2-yl)-1-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine](/img/structure/B15348868.png)
![1-[(Z)-but-2-en-2-yl]aziridine-2-carbonitrile](/img/structure/B15348871.png)
